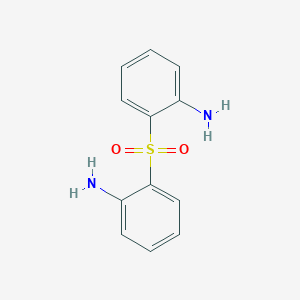

Benzenamine, 2,2'-sulfonylbis-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

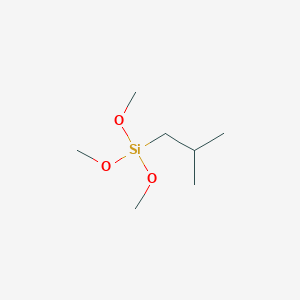

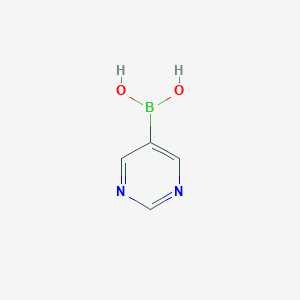

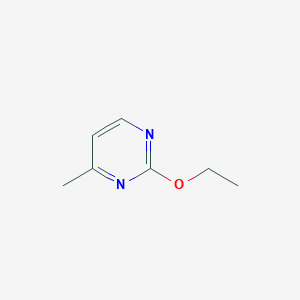

Benzenamine, 2,2'-sulfonylbis-, is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound features a sulfonyl group bridging two benzene rings, each substituted with an amine group. This structure offers multiple reactive sites for chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of derivatives of benzenamine, 2,2'-sulfonylbis-, has been explored through different methodologies. One approach involves the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives via the anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids. This method is noted for its mildness and regioselectivity, avoiding the use of toxic reagents . Another synthesis route is the one-step synthesis of five-membered heterocyclic compounds involving the dilithiated species of (isopropylsulfonyl)benzene, which reacts with various electrophiles to yield sulfonyl-containing heterocycles .

Molecular Structure Analysis

The molecular structure of 4-(4-aminophenylsulfonyl)benzenamine, a derivative of benzenamine, 2,2'-sulfonylbis-, has been elucidated using single-crystal X-ray diffraction. The crystal structure reveals that the molecules are linked into polymers by hydrogen bonds, with the sulfonyl group acting as a bridge between the two aniline groups. The molecular packing is stabilized by intermolecular and intramolecular hydrogen bonds, which contribute to the compound's stability and reactivity .

Chemical Reactions Analysis

Benzenamine, 2,2'-sulfonylbis-, and its derivatives participate in various chemical reactions. For instance, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, showcasing the compound's reactivity towards nucleophilic substitution and ring-opening reactions . Additionally, Pd(II)-catalyzed direct sulfonylation of benzylamines with sodium sulfinates has been demonstrated, highlighting the compound's ability to undergo regioselective transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenamine, 2,2'-sulfonylbis- derivatives are influenced by the presence of the sulfonyl and amine groups. These functional groups contribute to the compound's solubility, reactivity, and potential for forming hydrogen bonds, which are essential for its applications in synthesis. The electrochemical synthesis method mentioned earlier takes advantage of these properties by using a water/ethanol mixture as the solvent, which is suitable for the solubility of the starting materials and products .

Applications De Recherche Scientifique

Therapeutic Applications of Sulfonyl/Sulfonamide Compounds

Pharmaceutical Significance : Sulfur (SVI)-based moieties, notably sulfonyl or sulfonamides, have demonstrated diverse pharmacological properties. Their structural diversity facilitates the discovery of new therapeutic agents, with over 150 FDA-approved sulfur-based drugs treating various diseases due to their antimicrobial, anti-inflammatory, antiviral, and anticancer properties (Zhao et al., 2018).

Antioxidant Capacity : The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays, including those for antioxidants that utilize sulfonyl compounds, illustrate the specific reactions contributing to total antioxidant capacity. This underscores the importance of understanding these compounds' reaction pathways in developing antioxidant therapies (Ilyasov et al., 2020).

Synthetic and Pharmacological Potential : The synthesis and biological activity of sultone derivatives, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, reveal their potential in creating molecular systems with attractive pharmacological properties. This includes exploring anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).

Bioactive Substance Development : Research emphasizes the development of bioactive substances containing the sulfonamide subunit due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This highlights the role of sulfonamides in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).

Safety And Hazards

While specific safety data for Benzenamine, 2,2’-sulfonylbis- was not found, a related compound, benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, was found to be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

2-(2-aminophenyl)sulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWQUYMRFSJHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201507 |

Source

|

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 2,2'-sulfonylbis- | |

CAS RN |

53347-49-2 |

Source

|

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)